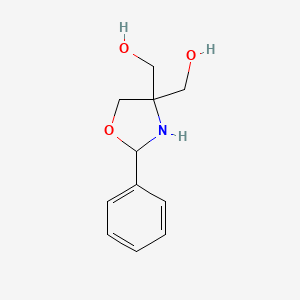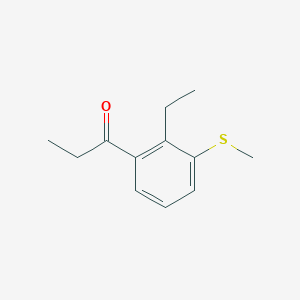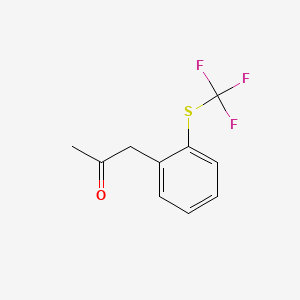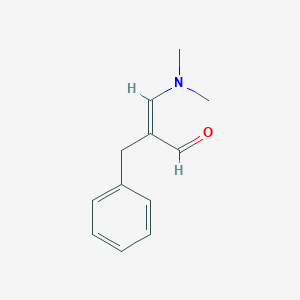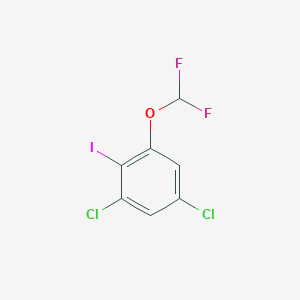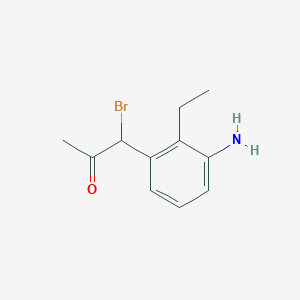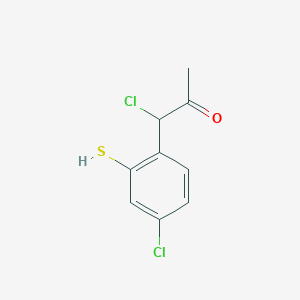![molecular formula C14H21NO3 B14060030 Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-boc-amino-ethyl)-phenyl]-methanol: is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to an ethyl chain, which is further connected to a phenyl ring bearing a methanol group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-boc-amino-ethyl)-phenyl]-methanol typically involves the protection of an amino group using the Boc group. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods: In an industrial setting, the synthesis of [4-(2-boc-amino-ethyl)-phenyl]-methanol can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reagents and solvents, as well as employing continuous flow reactors to enhance the efficiency and yield of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions:
Oxidation: [4-(2-boc-amino-ethyl)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: HNO3, Br2, various solvents and temperatures.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated compounds.
科学的研究の応用
Chemistry: [4-(2-boc-amino-ethyl)-phenyl]-methanol is used as an intermediate in the synthesis of various organic compounds. Its Boc-protected amino group allows for selective deprotection and further functionalization, making it valuable in the preparation of peptides and other complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of Boc-protected amino groups on biological systems. It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors .
Industry: Industrially, [4-(2-boc-amino-ethyl)-phenyl]-methanol is employed in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in the manufacturing of specialty chemicals .
作用機序
The mechanism of action of [4-(2-boc-amino-ethyl)-phenyl]-methanol primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the formation of desired products .
類似化合物との比較
[4-(2-boc-amino-ethyl)-phenyl]-methanol: C14H21NO3
[4-(2-amino-ethyl)-phenyl]-methanol: C9H13NO
[4-(2-boc-amino-ethyl)-phenyl]-ethanol: C14H21NO3
Uniqueness: [4-(2-boc-amino-ethyl)-phenyl]-methanol is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection allows for controlled deprotection and subsequent functionalization, making it a valuable intermediate in the synthesis of complex molecules .
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(15)8-10-4-6-11(9-16)7-5-10/h4-7,12,16H,8-9,15H2,1-3H3 |
InChIキー |
RAFYXCPSYWAOID-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


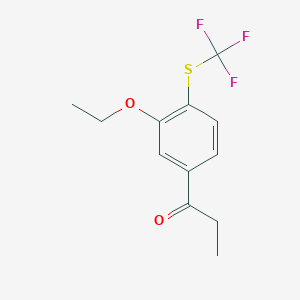
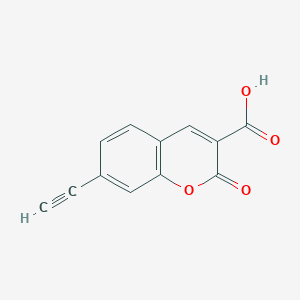

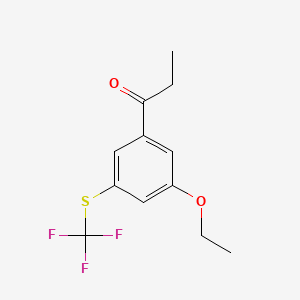
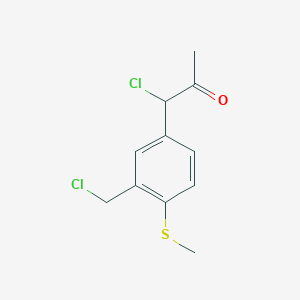
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
